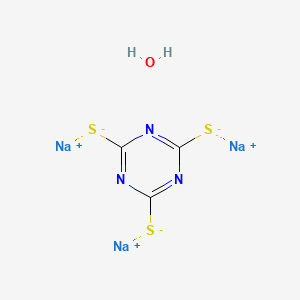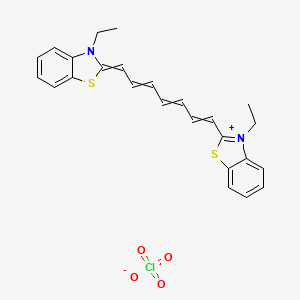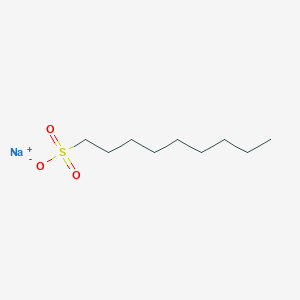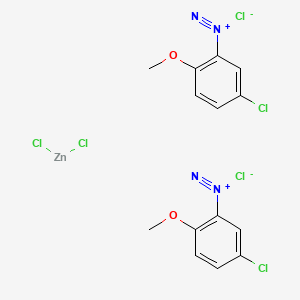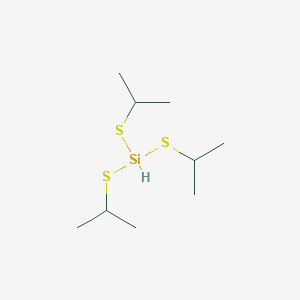
Tris(propan-2-ylsulfanyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(propan-2-ylsulfanyl)silane: is an organosilicon compound with the chemical formula (C9H22SiS3) . This compound is characterized by the presence of three propan-2-ylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is immiscible with water and has a distinct odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(propan-2-ylsulfanyl)silane can be synthesized through the reaction of silicon tetrachloride with propan-2-yl mercaptan in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the formation of unwanted by-products. The general reaction is as follows:
SiCl4+3HSCH(CH3)2→Si(SCH(CH3)2)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(propan-2-ylsulfanyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to reduce other compounds.
Substitution: The propan-2-ylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(propan-2-ylsulfanyl)silane is used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes. It serves as a source of silyl radicals and can be used to introduce silicon-containing groups into organic molecules.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to create silicon-based analogs of natural compounds, which can help in understanding biological pathways and mechanisms.
Industry: The compound is used in the production of silicone-based materials, including resins and coatings. It is also used as a cross-linking agent in the manufacture of silicone rubber and other elastomers.
Mécanisme D'action
Radical Reactions: Tris(propan-2-ylsulfanyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silyl radicals through the homolytic cleavage of the silicon-sulfur bond. These radicals can then participate in various radical reactions, including the reduction of functional groups and the formation of new carbon-silicon bonds.
Molecular Targets and Pathways: The primary molecular targets of this compound are organic molecules with reactive functional groups. The compound can interact with these groups to form stable products through radical or nucleophilic mechanisms.
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)silane: Another organosilicon compound with similar radical-based reducing properties.
Triisopropylsilane: Used as a mild reducing agent and scavenger in peptide synthesis.
Tris(trimethylsilyl)silanol: Used as a protective group and Lewis acid catalyst.
Uniqueness: Tris(propan-2-ylsulfanyl)silane is unique due to the presence of the propan-2-ylsulfanyl groups, which provide distinct reactivity and stability compared to other silanes. Its ability to participate in both radical and nucleophilic reactions makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
tris(propan-2-ylsulfanyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFIRARHXNLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[SiH](SC(C)C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22S3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B7801298.png)
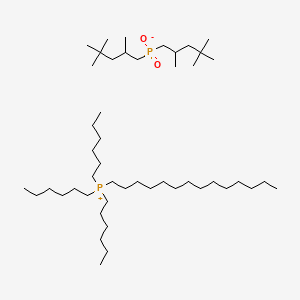
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)

![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)
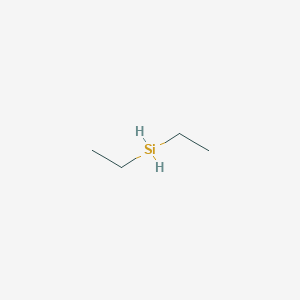

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)
